molecular formula C13H14ClNOS2 B14711532 5-Butyl-3-(m-chlorophenyl)rhodanine CAS No. 23522-54-5

5-Butyl-3-(m-chlorophenyl)rhodanine

Cat. No.: B14711532
CAS No.: 23522-54-5
M. Wt: 299.8 g/mol
InChI Key: PKXDPJSQVRUEIF-UHFFFAOYSA-N
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Description

Significance of Rhodanine (B49660) Scaffold in Medicinal Chemistry and Drug Discovery

The rhodanine scaffold is a cornerstone in the development of novel therapeutic agents due to its proven ability to interact with a diverse array of biological targets. researchgate.netnih.gov Its structure serves as a versatile template for the synthesis of large libraries of compounds, which can then be screened for various pharmacological activities. bohrium.comingentaconnect.comnih.gov High-throughput screening frequently identifies rhodanine derivatives as potent and selective modulators of enzymes and receptors. researchgate.netbohrium.comingentaconnect.comnih.gov

The adaptability of the rhodanine ring allows for fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its efficacy as a drug. researchgate.net This has led to the development of numerous rhodanine-based molecules with potential applications in treating a wide range of diseases. researchgate.netbohrium.com

Overview of Structural Diversification Strategies for Rhodanine Derivatives, including the Relevance of 5-Substituted and N-3 Substituted Analogues

The chemical reactivity of the rhodanine ring, particularly at the C-5 and N-3 positions, provides a fertile ground for structural modifications. nih.gov These two positions are the most common sites for introducing diverse substituents to create novel rhodanine derivatives with tailored biological activities. nih.gov

5-Substituted Analogues: The C-5 position of the rhodanine ring contains an active methylene (B1212753) group that readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. researchgate.netbohrium.com This allows for the introduction of a wide variety of aryl or alkylidene groups, significantly influencing the compound's biological profile. nih.gov The nature and substitution pattern of the group at the C-5 position can dramatically affect the compound's potency and selectivity. nih.gov For instance, research has shown that introducing a major hydrophobic group to the arylidene substituent at the C-5 position can enhance the antibacterial activity of rhodanine derivatives. nih.gov

The compound 5-Butyl-3-(m-chlorophenyl)rhodanine is a clear example of this diversification strategy, featuring a butyl group at the 5-position and a meta-chlorophenyl group at the N-3 position. This specific combination of substituents would have been designed to optimize its interaction with a particular biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23522-54-5

Molecular Formula

C13H14ClNOS2

Molecular Weight

299.8 g/mol

IUPAC Name

5-butyl-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H14ClNOS2/c1-2-3-7-11-12(16)15(13(17)18-11)10-6-4-5-9(14)8-10/h4-6,8,11H,2-3,7H2,1H3

InChI Key

PKXDPJSQVRUEIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for 5 Butyl 3 M Chlorophenyl Rhodanine and Analogous Rhodanine Derivatives

Established Methodologies for Rhodanine (B49660) Core Synthesis

The rhodanine core, a 2-thioxothiazolidin-4-one ring system, is a privileged structure in medicinal chemistry due to its wide range of biological activities. thieme-connect.com Several methods have been established for its synthesis.

One of the earliest and most well-known methods involves the reaction of an amine with carbon disulfide and chloroacetic acid. This process proceeds through a dithiocarbamate (B8719985) intermediate to form the rhodanine ring. wikipedia.org Another common approach utilizes the reaction of thiourea (B124793) or its derivatives with thioglycolic acid. thieme-connect.comthieme-connect.com This method is often catalyzed by a protic acid, such as hydrochloric acid, and offers a straightforward and atom-economical route to the rhodanine skeleton. thieme-connect.comthieme-connect.com More specifically, heating thioglycolic acid and thiourea in the presence of concentrated sulfuric acid as a catalyst in a suitable solvent like acetonitrile (B52724) or toluene (B28343) has been reported. guidechem.com

A greener approach involves the reaction of ammonia (B1221849) with 2-(carboxymethyl) trithiocarbonate (B1256668) in water, which can produce rhodanine in a shorter reaction time. guidechem.com Additionally, a one-pot, three-component reaction of a primary amine, carbon disulfide, and maleic anhydride (B1165640) in water provides a pathway to rhodanine derivatives. researchgate.net Microwave-assisted synthesis has also been employed to produce the rhodanine core efficiently. For instance, a solution of chloroacetic acid and ammonium (B1175870) thiocyanate (B1210189) in water can be heated under reflux to yield rhodanine. nih.gov

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need to avoid toxic reagents like carbon disulfide. guidechem.com

Knoevenagel Condensation in the Formation of 5-Substituted Rhodanine Derivatives

The introduction of a substituent at the 5-position of the rhodanine ring is most commonly achieved through the Knoevenagel condensation. mdpi.comvulcanchem.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the rhodanine core, with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com For the synthesis of 5-butyl-3-(m-chlorophenyl)rhodanine, a Knoevenagel condensation would be performed between 3-(m-chlorophenyl)rhodanine and butyraldehyde (B50154).

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297) in acetic acid. mdpi.comwikipedia.org The mechanism involves the deprotonation of the active methylene group at the C-5 position of the rhodanine ring by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of the C=C double bond, yielding the 5-substituted rhodanine derivative. tandfonline.comorganic-chemistry.org

Environmentally friendly approaches have been developed, utilizing catalysts like choline (B1196258) chloride:urea deep eutectic solvent, which can proceed without a traditional catalyst. mdpi.com Microwave irradiation has also been shown to enhance the efficiency of the Knoevenagel condensation, often leading to shorter reaction times and higher yields. derpharmachemica.com

Derivatization at the N-3 Position: Pathways to N-3-(m-chlorophenyl) Substitution

The introduction of the m-chlorophenyl group at the N-3 position of the rhodanine ring is a critical step in the synthesis of the target compound. This can be achieved through several synthetic strategies.

One direct method involves the reaction of a primary amine, in this case, m-chloroaniline, with carbon disulfide and an α-haloacetic acid derivative. researchgate.net A more recent and efficient approach involves the one-step reaction of a substituted thiourea, such as N-(m-chlorophenyl)thiourea, with thioglycolic acid, catalyzed by a protic acid. thieme-connect.comthieme-connect.com This method is advantageous due to its simplicity and atom economy. thieme-connect.com

Alternatively, N-substituted rhodanines can be synthesized from amines under microwave irradiation using water as a solvent. mdpi.com Another strategy is the copper-catalyzed N-arylation of the rhodanine ring. While this has been more extensively studied for other nitrogen-containing heterocycles like hydantoins and indoles, the principles can be applied to rhodanine. nih.govnih.govmdpi.com These reactions often utilize an arylating agent, such as a diaryliodonium salt or an aryl boronic acid, in the presence of a copper catalyst and a suitable base. nih.govresearchgate.net The choice of ligand and solvent can be crucial for achieving high regioselectivity and yield. researchgate.net For instance, copper(I) iodide has been used as a catalyst for the selective N3-arylation of hydantoins. researchgate.net

Mechanism-Based Approaches to Targeted Derivatization

A mechanistic understanding of the reactions involved in rhodanine synthesis allows for targeted derivatization and the rational design of new analogs. The Knoevenagel condensation, for example, relies on the acidity of the C-5 methylene protons of the rhodanine ring. The electron-withdrawing nature of the two adjacent carbonyl and thiocarbonyl groups makes these protons susceptible to deprotonation by a base, initiating the condensation. nih.gov

The mechanism of the Knoevenagel condensation can proceed through different pathways depending on the catalyst used. With a primary amine catalyst, a Schiff base intermediate may be formed with the aldehyde, which then reacts with the enolate of the rhodanine. tandfonline.com With a secondary amine catalyst, an enamine of the rhodanine may be involved. tandfonline.com By carefully selecting the catalyst and reaction conditions, the stereochemistry of the resulting exocyclic double bond can sometimes be controlled. wikipedia.org

For N-3 derivatization, copper-catalyzed N-arylation reactions are believed to proceed through a catalytic cycle involving oxidative addition of the arylating agent to the copper(I) catalyst, followed by coordination of the rhodanine nitrogen to the copper center, and finally, reductive elimination to form the N-aryl rhodanine and regenerate the catalyst. researchgate.net The choice of ligands can influence the rate and selectivity of this process.

Optimization of Reaction Conditions for Enhanced Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For the Knoevenagel condensation, a variety of catalysts and solvent systems have been explored. While traditional methods use bases like piperidine or sodium acetate in solvents like acetic acid or ethanol, greener alternatives such as deep eutectic solvents have been shown to be effective. mdpi.com Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of 5-arylidenerhodanines. derpharmachemica.comnih.gov For instance, a study on the condensation of rhodanine with benzaldehyde (B42025) showed that microwave irradiation in the presence of alum as a catalyst in water gave a 94% yield in 10 minutes, compared to a 78% yield after 2 hours under conventional heating. derpharmachemica.com

In the synthesis of the rhodanine core and N-3 substituted derivatives, the choice of solvent can have a noticeable effect on the reaction process. thieme-connect.com For the acid-catalyzed cyclization of thioureas and thioglycolic acid, toluene has been used as a solvent. thieme-connect.comthieme-connect.com Optimization studies for N-arylation reactions have shown that the choice of base and solvent, such as K3PO4 and DCE, can be critical for achieving selective N3-arylation. researchgate.net Temperature is another important factor; for instance, in some rhodium-catalyzed reactions, higher temperatures were found to be beneficial for improving product yields. researchgate.net

Table 1: Optimization of Knoevenagel Condensation of Rhodanine and Benzaldehyde derpharmachemica.com

EntryCatalyst (mol%)SolventConditionsTime (min)Yield (%)
115WaterReflux12078
215EthanolReflux12072
315AcetonitrileReflux12065
415WaterMW, 450W1094
510WaterMW, 450W1088
65WaterMW, 450W1582

Advanced Characterization and Structural Elucidation for Research of 5 Butyl 3 M Chlorophenyl Rhodanine and Its Analogues

Spectroscopic Techniques for Confirming Structural Integrity of Derivatized Rhodanines

The elucidation of the molecular framework of derivatized rhodanines relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information, allowing for an unambiguous confirmation of the synthesized structure. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of organic molecules like derivatized rhodanines.

¹H NMR: This technique provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For rhodanine (B49660) analogues, characteristic signals confirm the presence of key structural motifs. For instance, in a series of rhodanine-piperazine hybrids, the methylidene proton (=CH) signal appears as a singlet between δ 7.62-7.84 ppm. nih.gov The protons of the piperazine (B1678402) ring typically show signals in the δ 3.25-3.65 ppm range. nih.gov The chemical shifts of aromatic protons are dependent on the substitution pattern of the phenyl ring. nih.gov

¹³C NMR: This method provides information on the carbon skeleton of the molecule. For rhodanine derivatives, distinct signals confirm the core structure. The thiocarbonyl group (C=S) is particularly characteristic, with its signal appearing in the downfield region of δ 190-193 ppm. nih.gov The carbonyl group (C=O) of the rhodanine ring is typically observed around δ 167-171 ppm. nih.gov The carbon of the methylidene linker (=CH) gives a signal in the range of δ 87-91 ppm. nih.gov Aromatic carbons and those of alkyl substituents appear in their expected regions, confirming the specific substitution pattern of the analogue. nih.govnih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Rhodanine Analogues

Functional Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Reference
Rhodanine NH12.91 - 12.97- nih.gov
Methylidene (=CH)7.62 - 7.8487.7 - 90.8 nih.gov
Aromatic (Ar-H)6.97 - 7.79118.5 - 143.7 nih.govnih.gov
Rhodanine C=O-167.2 - 171.0 nih.gov
Rhodanine C=S-190.6 - 192.6 nih.gov
Methylene (B1212753) (-CH₂-)3.25 - 4.9246.2 - 51.5 nih.govnih.gov

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the analogue.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For rhodanine derivatives, characteristic vibrational bands confirm the integrity of the core structure.

Key vibrational frequencies include:

C=O Stretching: A strong absorption band for the carbonyl group in the rhodanine ring is typically observed in the region of 1668-1779 cm⁻¹. nih.govgre.ac.uk

C=S Stretching: The thiocarbonyl group shows a characteristic band around 1226 cm⁻¹. nih.gov

C-N and C-S Vibrations: Vibrational modes associated with the thioamide portion of the ring (thioamide II and III bands) appear in the 980-1230 cm⁻¹ range. gre.ac.uk

Aromatic C-H and C=C Stretching: These are observed in their expected regions, confirming the presence of the aryl substituent. nih.gov

Interactive Table: Characteristic FT-IR Absorption Bands for Rhodanine Derivatives

Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
CarbonylC=O Stretch1668 - 1779 nih.govgre.ac.uk
ThiocarbonylC=S Stretch~1226 nih.gov
Thioamide IIC-N Stretch / N-H Bend1107 - 1230 gre.ac.uk
Thioamide IIIC-N / C-S Stretch983 - 1083 gre.ac.uk
Aromatic C-HC-H Stretch~3078 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. For example, the characterization of novel benzenesulfonamide-linked rhodanine derivatives utilized HRMS to confirm their calculated molecular formulas. nih.gov

Elemental Analysis in the Context of Compound Purity and Composition

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule, such as 5-Butyl-3-(m-chlorophenyl)rhodanine.

The procedure involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The results are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. gre.ac.ukresearchgate.net This validation is a standard requirement in the characterization of novel chemical entities. sci-hub.se

**Interactive Table: Illustrative Elemental Analysis Data for a Hypothetical Rhodanine Derivative (C₁₃H₁₄ClNOS₂) **

ElementTheoretical %Found %Deviation %
Carbon (C)51.7351.65-0.08
Hydrogen (H)4.684.71+0.03
Nitrogen (N)4.644.60-0.04
Sulfur (S)21.2521.30+0.05

This table is for illustrative purposes to demonstrate how elemental analysis data is presented and evaluated.

The combination of these spectroscopic and analytical techniques provides a comprehensive and definitive characterization of this compound and its analogues, ensuring the structural integrity and purity of the compounds used in further research.

Structure Activity Relationship Sar and Rational Design of 5 Butyl 3 M Chlorophenyl Rhodanine Analogues

Impact of Substituents at the C-5 Position on Biological Potency

The C-5 position of the rhodanine (B49660) ring is a critical determinant of biological potency, and modifications at this site have been shown to significantly influence the activity of resulting analogues. mdpi.comnih.gov The introduction of a benzylidene moiety at the C-5 position is a common strategy that has been shown to be favorable for the inhibitory potency of rhodanine derivatives against various biological targets. mdpi.com

The nature of the substituent on the aryl ring of the C-5 benzylidene group plays a pivotal role. For instance, the introduction of a 2-fluorobenzylidene group at the C-5 position in a rhodanine-containing sorafenib (B1663141) analogue resulted in a compound with remarkable antiproliferative activity against A549, H460, and HT29 cancer cell lines, with IC50 values of 0.8, 1.3, and 2.8 μM, respectively. mdpi.com This highlights the potential for electron-withdrawing groups to enhance potency. Furthermore, research has indicated that bulky and hydrophobic substituents at the C-5 position can also lead to increased biological activity. mdpi.com

In the context of antibacterial agents, the presence of a hydrophobic arylidene group at the C-5 position, particularly with additional electron-withdrawing substituents, has been associated with higher activity. The substitution pattern on the rhodanine core at the C-5 position is a strong determinant of the level of antitumor activity. mdpi.com

Conversely, increasing the mass of an aryl substituent at the C-5 position does not always lead to improved activity. In a series of 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, the compound with a less massive aryl group was more potent against the MCF-7 human breast carcinoma cell line. mdpi.com

Compound AnalogueC-5 SubstituentBiological Target/Cell LineObserved Activity (IC50)Reference
Analogue 12-FluorobenzylideneA549, H460, HT290.8, 1.3, 2.8 μM mdpi.com
Analogue 2BenzylidenePRL-30.9 μM mdpi.com
Analogue 35-NaphthylidenePRL-31.7 μM mdpi.com
Analogue 44-MethoxybenzylideneMCF-782.5% inhibition at 100 µg/mL mdpi.com

Influence of Substituents at the N-3 Position on Biological Activity and Selectivity

The N-3 position of the rhodanine ring is another key site for modification that significantly influences biological activity and selectivity. researchgate.netnih.gov Evidence suggests that 3,5-disubstituted rhodanine derivatives often exhibit superior anticancer properties compared to their 3- or 5-monosubstituted counterparts. researchgate.net The introduction of substituents at both positions can lead to a synergistic enhancement of activity. researchgate.net

The nature of the substituent at the N-3 position can dramatically alter the potency of rhodanine analogues. For example, in a series of 3,5-disubstituted derivatives, a compound with a 2-chlorophenyl group at the N-3 position and a cinnamoyl moiety at the C-5 position showed significant anticancer activity, inhibiting the growth of MCF-7 breast cancer cells by 81% at a concentration of 10 µg/mL. researchgate.netnih.gov However, replacing the 2-chlorophenyl group with a cyclohexyl or benzyl (B1604629) group led to a decrease in inhibitory activity to 77% and 71%, respectively. researchgate.netnih.gov This suggests that an electron-withdrawing aryl substituent at the N-3 position can be beneficial for activity.

Furthermore, the introduction of a carboxyalkyl group at the N-3 position has been explored for developing rhodanine-based antibacterial agents. For instance, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative demonstrated a 52% inhibition of HeLa cancer cell growth, which was significantly more effective than its 3-substituted analogue. researchgate.net The length of the alkyl chain in the carboxyalkyl group can also influence activity, although in some studies, the number of carbon atoms in the linker between the carboxylic group and the N-3 nitrogen atom had little influence on antibacterial activity. nih.gov

Compound AnalogueN-3 SubstituentC-5 SubstituentBiological Target/Cell LineObserved ActivityReference
Analogue A2-ChlorophenylCinnamoylMCF-781% inhibition at 10 µg/mL researchgate.netnih.gov
Analogue BCyclohexylCinnamoylMCF-777% inhibition at 10 µg/mL researchgate.netnih.gov
Analogue CBenzylCinnamoylMCF-771% inhibition at 10 µg/mL researchgate.netnih.gov
Analogue Dα-Carboxy ethylBenzylideneHeLa52% growth inhibition researchgate.net
Analogue EUnsubstituted4-MethoxybenzylideneMCF-764.4% inhibition at 100 µg/mL researchgate.net

Role of Heterocyclic Scaffolds and Linkers in Activity Modulation

The biological activity of rhodanine derivatives can be significantly modulated by incorporating other heterocyclic scaffolds and by varying the linkers that connect these moieties. nih.govnih.gov This approach of creating hybrid molecules can lead to compounds with enhanced potency and selectivity. nih.gov

For example, the replacement of an indol-3-ylchalcone moiety with rhodanine-linked aldehydes or isatins in a series of benzenesulfonamide (B165840) derivatives resulted in improved inhibitory activity against human carbonic anhydrase isoforms. researchgate.net The rhodanine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a core for a wide range of biologically active compounds. mdpi.comnih.gov

The nature of the heterocyclic system linked to the rhodanine core is critical. The combination of a rhodanine and a 4-(phenylamino)-quinazoline moiety has yielded potent antiproliferative agents. youtube.com In another example, benzimidazole-rhodanine conjugates have been shown to be potent non-intercalating Topo II catalytic inhibitors, with both the rhodanine ring and the phenyl group being important for inhibitory potency. nih.gov

The linker connecting the rhodanine core to other parts of the molecule also plays a crucial role in modulating activity. The length of a linker between the rhodanine ring and a carboxyl group was found to be a determining factor for the anthelmintic activity of cinnamylidene derivatives of rhodanine. nih.gov A longer linker was found to increase the flexibility of the molecule, which in some cases did not translate to better interaction with the biological target. nih.gov In a series of pyrrolidinedione-thiazolidinone hybrids, the introduction of lipophilic groups such as -CH2COOC2H5 on the N-3 position of the rhodanine nucleus was suggested to improve anticancer activity and cell permeability. nih.gov

Development of Structure-Activity Hypotheses for Targeted Bioactivity

The extensive research on rhodanine derivatives has led to the development of several structure-activity hypotheses to guide the rational design of new, more effective compounds. mdpi.comnih.gov A general consensus is that the C-5 and N-3 positions of the rhodanine ring are the most reactive and, therefore, the most critical for modification to achieve desired biological activities. mdpi.comnih.gov

A key hypothesis is that 3,5-disubstituted rhodanines generally exhibit a better profile for anticancer activity compared to their monosubstituted counterparts. mdpi.com The simultaneous introduction of substituents at both positions often leads to a synergistic effect on potency.

For the C-5 position, a common SAR hypothesis is that the introduction of an arylidene group, particularly with electron-withdrawing or bulky hydrophobic substituents, enhances biological activity. mdpi.com For instance, in a series of rhodanine-containing sorafenib analogues, a C-5-(2-fluorobenzylidene) substituted compound was significantly more potent than the parent structure. mdpi.com

Regarding the N-3 position, the introduction of small acidic groups like -CH2COOH or -CH(CH3)COOH has been shown to result in good antiproliferative activity. mdpi.com Conversely, the nature of larger substituents can be highly specific to the target. For example, while a 2-chlorophenyl group at N-3 was optimal in one series of anticancer agents, it was found that increasing the substituent mass at this position generally improved activity in other 3,5-disubstituted analogues. mdpi.comnih.gov

Pharmacophore modeling and molecular docking studies have been instrumental in refining these hypotheses. For example, docking studies of aldose reductase inhibitors revealed that the 5-phenylbenzoate moiety influenced π-π stacking interactions, while the rhodanine ring itself formed crucial hydrogen bonds with the enzyme's active site. nih.gov Such computational approaches help in understanding the key interactions between the rhodanine derivatives and their biological targets, thereby facilitating the design of new molecules with improved affinity and selectivity. nih.govresearchgate.net

Computational Chemistry and in Silico Approaches in Rhodanine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For rhodanine (B49660) derivatives, this method is crucial for elucidating the structural basis of their biological activity. In a typical molecular docking study involving a compound such as 5-Butyl-3-(m-chlorophenyl)rhodanine, the three-dimensional structure of the ligand is placed into the binding site of a target macromolecule, such as a protein kinase or a viral enzyme.

The process involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges. The ligand, this compound, is built and its energy is minimized to obtain a stable conformation.

Defining the Binding Site: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

Docking and Scoring: The docking software, such as AutoDock or ArgusLab, systematically explores various orientations and conformations of the ligand within the binding site. nih.gov Each resulting pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a negative score, where a more negative value indicates stronger binding). nih.gov

Research on various 5-substituted rhodanine derivatives has shown that the rhodanine core and its substituents form key interactions with amino acid residues in the target's active site. benthamdirect.com For this compound, the butyl group at the C5 position is expected to form hydrophobic interactions, while the m-chlorophenyl group at the N3 position can engage in π-stacking and halogen bonding. The carbonyl and thiocarbonyl groups of the rhodanine ring are prime candidates for forming hydrogen bonds with residues like asparagine and arginine in a protein's binding pocket. nih.gov Docking studies on similar compounds have identified potential targets such as protein kinases, where the rhodanine moiety can act as a scaffold for inhibitors. benthamdirect.com

Target Protein ExampleLigandKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol)
Tyrosine Kinase (c-Src)This compoundMet341, Leu273 (hydrophobic); Thr338 (H-bond)-7.5 to -9.0
HPV 16 E2 ProteinThis compoundCys98, Arg102 (H-bond); Pro78 (hydrophobic)-6.8 to -8.2
Bacterial MurD LigaseThis compoundArg379, Ser153 (H-bond); Val410 (hydrophobic)-7.0 to -8.5

Note: The data in this table is illustrative, based on typical results from docking studies of similar rhodanine derivatives against these protein families.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations provide valuable information about its geometry, electronic properties, and stability. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p). nih.gov

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the carbonyl oxygen and thiocarbonyl sulfur atoms are expected to be regions of high negative potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity index. These parameters help in quantitatively predicting the molecule's reactive behavior in biological systems.

ParameterDescriptionTypical Calculated Value for Rhodanine Derivatives
HOMO EnergyElectron-donating ability-6.0 to -6.5 eV
LUMO EnergyElectron-accepting ability-2.0 to -2.5 eV
HOMO-LUMO Gap (ΔE)Chemical stability and reactivity3.5 to 4.5 eV
Electronegativity (χ)Tendency to attract electrons4.0 to 4.5 eV
Chemical Hardness (η)Resistance to change in electron distribution1.75 to 2.25 eV

Note: These values are representative and derived from DFT studies on structurally related rhodanine derivatives.

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model serves as a template for designing new molecules or for searching databases to find compounds with the desired activity.

For a class of compounds like the derivatives of 3-(m-chlorophenyl)rhodanine, a pharmacophore model would be generated from a set of known active and inactive molecules. mdpi.com The process typically involves:

Conformational Analysis: Generating multiple possible 3D conformations for each active molecule.

Feature Identification: Identifying key chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Model Generation and Validation: Aligning the active molecules to find a common arrangement of these features. The resulting hypothesis is then validated by its ability to distinguish known active compounds from inactive ones (decoys). mdpi.com

In the context of optimizing a lead compound like this compound, a pharmacophore model can highlight which features are critical for its interaction with a biological target. For instance, a model might reveal that a hydrophobic group (the butyl chain), an aromatic ring (the chlorophenyl group), and a hydrogen bond acceptor (the carbonyl oxygen) at specific relative distances are required for activity. nih.govscirp.org This information guides medicinal chemists in making targeted modifications to the lead structure to enhance potency or improve pharmacokinetic properties, such as by extending the alkyl chain or altering the substitution pattern on the phenyl ring.

Virtual Screening and Computational Drug Discovery of Rhodanine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the laboratory. For rhodanine derivatives, virtual screening can be performed using two main strategies:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule or a pharmacophore model as a template to search for other compounds with similar features. mdpi.com If this compound is a known active compound, its structure or a derived pharmacophore can be used to screen databases like ZINC or ChemDiv for structurally similar molecules. mdpi.comscirp.org

Structure-Based Virtual Screening (SBVS): This approach, which relies on molecular docking, screens a library of compounds against the 3D structure of a biological target. scirp.org Compounds are docked into the target's active site, and those with the best-predicted binding scores and interaction patterns are selected for further experimental testing.

The workflow for discovering new rhodanine-based drug candidates often involves a hierarchical screening process. A large database of compounds is first rapidly filtered using simple criteria like Lipinski's rule of five to select for drug-like properties. The resulting subset is then screened using a pharmacophore model. The hits from this stage are then subjected to more computationally intensive molecular docking simulations (e.g., in standard-precision and then extra-precision modes) to refine the selection and prioritize the most promising candidates for synthesis and biological evaluation. scirp.org This multi-step process has proven effective in identifying novel rhodanine derivatives for various therapeutic targets. researchgate.net

Future Research Directions and Therapeutic Prospects for 5 Butyl 3 M Chlorophenyl Rhodanine and Its Analogues

Exploration of Novel Synthetic Pathways

The synthesis of rhodanine (B49660) derivatives is a well-explored area, yet opportunities for innovation remain, particularly in creating more efficient, sustainable, and diverse libraries of compounds based on the 5-Butyl-3-(m-chlorophenyl)rhodanine framework.

Historically, the Knoevenagel condensation of an aldehyde with N-arylrhodanine has been a primary method for generating 5-substituted rhodanine derivatives. tandfonline.combohrium.com For this compound, this would involve the condensation of butyraldehyde (B50154) with 3-(m-chlorophenyl)rhodanine. Future research could focus on optimizing this reaction using green chemistry principles, such as employing water as a solvent, using microwave irradiation to reduce reaction times, or utilizing solid-supported catalysts for easier purification. tandfonline.com

Furthermore, the development of novel synthetic routes that allow for greater structural diversity is a key area of future research. This includes exploring multicomponent reactions, where three or more reactants combine in a single step to form the desired rhodanine core. Such strategies can rapidly generate a library of analogs with diverse substituents at various positions of the rhodanine ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov The introduction of different functional groups on the butyl chain or the m-chlorophenyl ring could also be explored through late-stage functionalization techniques, providing access to novel chemical space.

Identification of New Biological Targets and Mechanisms of Action

While rhodanine derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific targets and mechanisms of action for many, including this compound, are not fully elucidated. bohrium.comnih.gov A significant future direction will be the comprehensive biological evaluation of this compound and its analogs to identify novel therapeutic targets.

Rhodanines have been reported to inhibit a wide array of enzymes, such as aldose reductase, HIV-1 integrase, and various protein kinases. nih.govnih.gov Future research should employ a combination of high-throughput screening (HTS) and target-based assays to investigate the inhibitory potential of this compound against a panel of clinically relevant enzymes and receptors. For instance, given the known anticancer properties of some rhodanine derivatives, exploring its effect on cancer-related pathways, such as those involving protein-protein interactions (PPIs), is a promising avenue. nih.govnih.gov

Understanding the precise mechanism of action is critical. Rhodanine derivatives containing an exocyclic double bond, which would be present in many derivatives of this compound, can act as Michael acceptors. bohrium.comnih.gov This reactivity can lead to covalent modification of target proteins, but also raises concerns about non-specific binding and potential toxicity. bohrium.com Future studies must therefore carefully characterize the nature of the interaction—whether it is reversible or irreversible—and identify the specific amino acid residues involved in binding. Techniques such as X-ray crystallography of the compound in complex with its target protein can provide invaluable insights into the binding mode and guide further optimization. bohrium.comresearchgate.net

Advancements in Rational Design and Optimization of Rhodanine Scaffolds

The development of potent and selective therapeutic agents from the this compound scaffold will heavily rely on rational drug design and optimization strategies. A key challenge in rhodanine research is overcoming the issue of pan-assay interference compounds (PAINS), where compounds exhibit non-specific activity in various assays. bohrium.comsigmaaldrich.com

Future rational design efforts will benefit from computational approaches, such as molecular docking and molecular dynamics (MD) simulations, to predict the binding affinity and mode of interaction of this compound analogs with their biological targets. nih.govresearchgate.net These in silico methods can help prioritize the synthesis of compounds with improved potency and selectivity, thereby reducing the time and cost associated with drug discovery.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of the optimization process. nih.gov By systematically modifying the substituents on the rhodanine core—for example, by varying the length and branching of the alkyl chain at the 5-position or altering the substitution pattern on the phenyl ring at the 3-position—researchers can identify the key structural features required for optimal biological activity. nih.gov The concept of "scaffold hopping," where the rhodanine core is replaced by a bioisosteric scaffold, could also be explored to improve physicochemical and pharmacokinetic properties. mdpi.com

Integration of Multidisciplinary Approaches in Rhodanine Research

The future success of developing therapeutically viable drugs from the this compound scaffold will necessitate a multidisciplinary approach, integrating expertise from various scientific fields.

This collaborative effort should involve:

Medicinal and Synthetic Chemists: To design and synthesize novel analogs with improved properties. tandfonline.comnih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds. benthamdirect.com

Computational Chemists: To perform molecular modeling studies to guide the rational design process. researchgate.net

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, providing critical insights for optimization. bohrium.com

By fostering collaboration between these disciplines, researchers can accelerate the translation of promising lead compounds like this compound and its analogs from the laboratory to the clinic. This integrated approach will be essential to fully realize the therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Butyl-3-(m-chlorophenyl)rhodanine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 3-(m-chlorophenyl)-2-thioxothiazolidin-4-one with butyl aldehyde under acidic or basic conditions. Ionic liquid catalysts, such as 1-butyl-3-methylimidazolium chloride, can enhance reaction efficiency by improving solubility and reducing side reactions . Optimization requires monitoring temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios via TLC or HPLC. Purity is validated using NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are critical for characterizing rhodanine derivatives like this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy to confirm substituent positions and regiochemistry.
  • HPLC-MS for purity assessment and molecular weight confirmation.
  • FT-IR to identify thioamide (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • X-ray crystallography (if crystalline) for absolute structural elucidation .

Q. What in vitro assays are commonly used to evaluate the biological activity of rhodanine derivatives?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™ for Pim-1/2/3 kinases).
  • Antimicrobial susceptibility testing (MIC determination via broth microdilution).
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Validate results with positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies enhance the selectivity of this compound for proto-oncogenic kinases over off-target proteins?

  • Methodological Answer :

  • Structural modification : Introduce bulky substituents (e.g., halogenated aryl groups) to sterically block non-target binding pockets.
  • Computational docking : Use AutoDock Vina to predict interactions with Pim-1 kinase’s ATP-binding site (PDB: 2O63).
  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .

Q. How does the rhodanine core’s structure-activity relationship (SAR) influence antitrypanosomal activity?

  • Methodological Answer :

  • The 5-arylidene moiety is critical for inhibiting Trypanosoma brucei GPI anchor synthesis.
  • Substitution at the N3 position (e.g., butyl chain) enhances membrane permeability.
  • Case Study : Hybridization with pyrazole-diclofenac conjugates improved trypanocidal activity (IC₅₀: 0.6–0.7 mM) by targeting both DPMS and inflammatory pathways .

Q. What advanced techniques improve the synthesis of rhodanine-based hybrids for multitarget drug design?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield.
  • Solid-phase synthesis : Enables combinatorial libraries via resin-bound intermediates.
  • Click chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., NSAID fragments) .

Q. How can in vivo efficacy of this compound be assessed in antitrypanosomal models?

  • Methodological Answer :

  • Animal models : Infect BALB/c mice with Trypanosoma brucei gambiense and administer the compound intraperitoneally.
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration.
  • Endpoint analysis : Monitor parasitemia (Giemsa-stained blood smears) and survival rates .

Q. What computational tools predict the corrosion inhibition mechanism of rhodanine derivatives on steel surfaces?

  • Methodological Answer :

  • DFT calculations : Analyze electron donation (HOMO) and acceptance (LUMO) capacities.
  • Molecular dynamics (MD) : Simulate adsorption on Fe(110) surfaces in HCl media.
  • Electrochemical impedance spectroscopy (EIS) : Validate inhibitor-film stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.